![molecular formula C10H13N3O2 B15205656 (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dioxo-1,3-diazaspiro[45]dec-3-yl)-acetonitrile is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a diazaspirodecane ring system, which includes two nitrogen atoms and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: Similar in structure but with an acetic acid group instead of acetonitrile.
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanoic acid: Another similar compound with a propanoic acid group.
Uniqueness
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile is unique due to its acetonitrile group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the acetonitrile functionality is advantageous.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-5,7H2,(H,12,15) |
InChIキー |
YCLSDADUUNRLKE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


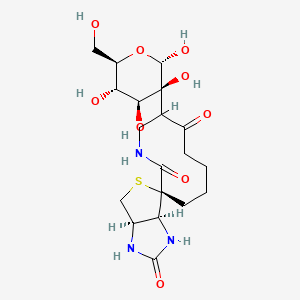
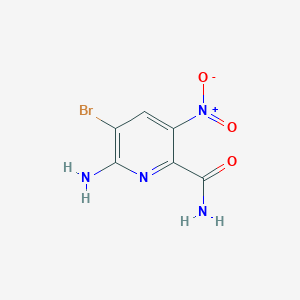
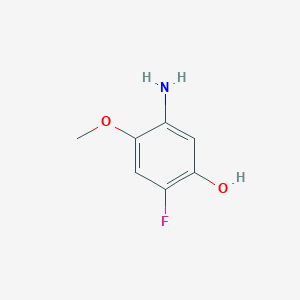
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
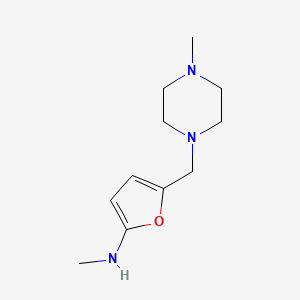
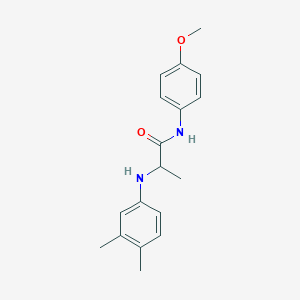
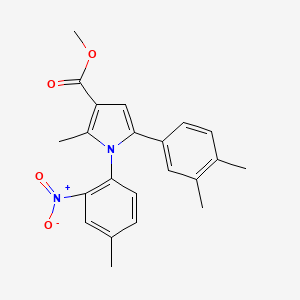


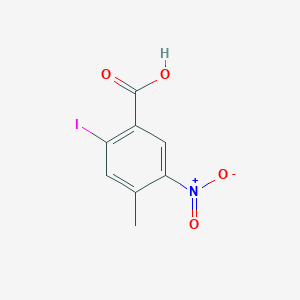

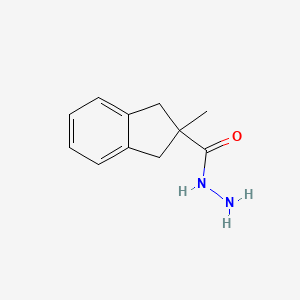
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
